molecular formula C15H11BrN2O2 B13939426 Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- CAS No. 502422-49-3

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-

Cat. No.: B13939426
CAS No.: 502422-49-3
M. Wt: 331.16 g/mol
InChI Key: ZLPWRJCQPWCDGU-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, a basic nitrogen-containing ring structure, and oxazole, a five-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

502422-49-3

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C15H11BrN2O2/c1-19-10-5-6-12(16)11(8-10)15-18-14(9-20-15)13-4-2-3-7-17-13/h2-9H,1H3

InChI Key

ZLPWRJCQPWCDGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NC(=CO2)C3=CC=CC=N3

Origin of Product

United States

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